2-(Benzylamino)butanenitrile
Description
While direct data on this compound are absent in the provided evidence, its structural analogs, such as 4-(Benzylamino)but-2-enamido and related derivatives, offer insights into comparative properties .
Properties
Molecular Formula |
C11H14N2 |
|---|---|
Molecular Weight |
174.24 g/mol |
IUPAC Name |
2-(benzylamino)butanenitrile |
InChI |
InChI=1S/C11H14N2/c1-2-11(8-12)13-9-10-6-4-3-5-7-10/h3-7,11,13H,2,9H2,1H3 |
InChI Key |
ADSJFWPQMKSORW-UHFFFAOYSA-N |
Canonical SMILES |
CCC(C#N)NCC1=CC=CC=C1 |
Origin of Product |
United States |
Comparison with Similar Compounds
Key Findings:
Positional Effects: The placement of the benzylamino group (C2 vs. C4) alters electronic distribution. For instance, 2-(Benzylamino)butanenitrile’s nitrile group at C4 may enhance electrophilicity compared to the amide in 4-(Benzylamino)but-2-enamido .
Functional Group Impact: Nitriles (as in the target compound) are typically less polar than amides but more reactive in cyanation reactions. Conversely, amide-containing analogs (e.g., 4-(Benzylamino)but-2-enamido) may exhibit stronger hydrogen-bonding capacity, influencing bioavailability .
Substituent Bulk: Compounds like 4-(tert-Butylamino)but-2-enamido demonstrate how bulky substituents reduce solubility, a challenge less pronounced in the target compound due to its linear structure.
Research Implications and Limitations
While the patent () provides a framework for structural comparisons, specific data on 2-(Benzylamino)butanenitrile’s physicochemical properties (e.g., melting point, logP) are absent.
Notes
- Evidence Limitations: The comparison relies on structural analogs due to sparse direct data on 2-(Benzylamino)butanenitrile.
- Synthesis Pathways: Nitriles like the target compound are often synthesized via nucleophilic substitution or Strecker reactions, whereas amide derivatives (e.g., 4-(Benzylamino)but-2-enamido) may involve condensation or enzymatic methods .
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